molecular formula C6H2F4IN B1397212 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine CAS No. 957345-34-5

2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine

Cat. No.: B1397212
CAS No.: 957345-34-5
M. Wt: 290.98 g/mol
InChI Key: YKFWFYZXEVQOLH-UHFFFAOYSA-N
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Description

“2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 957345-34-5 . It has a molecular weight of 290.99 . This compound is typically in solid form .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including “this compound”, is a topic of interest in the agrochemical and pharmaceutical industries . The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H2F4IN/c7-5-3 (11)1-2-4 (12-5)6 (8,9)10/h1-2H . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

Trifluoromethylpyridines, including “this compound”, are used in various chemical reactions. For instance, they act as reactants in the preparation of aminopyridines through amination reactions .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . Its unique physicochemical properties are attributed to the presence of the fluorine atom and the pyridine moiety .

Scientific Research Applications

Synthesis and Chemical Properties

  • Halogen Shuffling in Pyridines : The conversion of 2-chloro-6-(trifluoromethyl)pyridine into its 3-iodo derivative and subsequent isomerization to afford 2-chloro-4-iodo-6-(trifluoromethyl)pyridine was demonstrated. These compounds can be used as starting materials for further chemical manipulations, such as halogen/metal exchange and electrophilic trapping (Mongin, Tognini, Cottet, & Schlosser, 1998).

  • Synthesis of Pyridines Substituted with Multiple Elements : Stepwise and regioselective installation of functional groups on pyridines resulted in the synthesis of compounds like 3-fluoro-5-iodo-2-(methylthio)-6-(trimethylsilyl)isonicotinonitrile. This research highlights novel methodologies for dehalocyanation of iodopyridines and acidic hydrolysis of 2-fluoropyridines (Kieseritzky & Lindström, 2010).

Radiopharmaceutical Applications

  • Synthesis of Radiotracers for Studying Receptors : The synthesis of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine was accomplished, providing insights into the synthesis of radiotracers for studying nicotinic acetylcholine receptors (Horti et al., 1998).

  • Development of PET Tracers : The synthesis of 6-[18F]Fluoro-A-85380, a tracer for positron emission tomography (PET), highlights the potential for studying brain nicotinic acetylcholine receptors in vivo (Scheffel et al., 1998).

Organic Synthesis and Chemical Transformations

  • Synthesis of Poly-Substituted Pyridines : A novel strategy for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines was developed, breaking C-F bonds and offering an alternative to traditional pyridine synthesis methods (Chen et al., 2010).

  • Displacement Reactions in Pyridines : The conversion of 2-iodopyridines into 2-(trifluoromethyl)pyridines through iodide displacement by (trifluormethyl)copper demonstrates a versatile approach for synthesizing trifluoromethyl-substituted pyridines (Cottet & Schlosser, 2002).

Medical Research and Pharmacology

  • Lead Selection for Malaria Treatment : The study on trifluoromethyl-substituted pyridine and pyrimidine analogues of 2-aminomethylphenols identified JPC-3210 as a lead compound for malaria treatment due to its in vitro antimalarial activity and in vivo efficacy (Chavchich et al., 2016).

Safety and Hazards

The safety information for “2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

The future directions for “2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine” and other trifluoromethylpyridines are promising. They are key structural motifs in active agrochemical and pharmaceutical ingredients . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Biochemical Analysis

Biochemical Properties

2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various enzymes, potentially acting as an inhibitor or activator depending on the context of the reaction. For instance, it has been observed to bind with certain oxidoreductases, influencing their activity and thereby affecting the redox state of the cell . Additionally, this compound can interact with proteins involved in signal transduction pathways, altering their conformation and function .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in stress responses and metabolic regulation . By modulating the activity of key signaling proteins, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function . Furthermore, this compound has been observed to affect cellular proliferation and apoptosis, indicating its potential use in cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . This binding can lead to conformational changes in the enzyme, affecting its interaction with substrates and other molecules. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of metabolic regulation and stress response .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular metabolism without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . This compound can affect metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle . Additionally, this compound can influence the levels of various metabolites, further impacting cellular function .

Properties

IUPAC Name

2-fluoro-3-iodo-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F4IN/c7-5-3(11)1-2-4(12-5)6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFWFYZXEVQOLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1I)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F4IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90730864
Record name 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957345-34-5
Record name 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-3-iodo-6-(trifluoromethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of N,N-diisopropylamine (1.4 mL, 10.0 mmol) in anhydrous THF (15 mL) is cooled under N2 to −78° C. and nBuLi (2.5 M in hexanes, 4.0 mL, 10.0 mmol) is added dropwise at a rate to maintain the temperature below −65° C. A solution of 2-fluoro-6-(trifluoromethyl)pyridine (1.65 g, 10.0 mmol) in anhydrous THF (15 mL) is added dropwise over 10 min and the resulting orange solution is stirred for 2 h at −78° C. Iodine (2.54 g, 10.0 mmol) in anhydrous THF (12.5 mL) is then added dropwise over 15 min (keeping the temperature under −65° C.), causing the colour of the solution to change to red-brown and a precipitate to form. After 30 min the mixture is allowed to warm to 10° C. and the solvent is evaporated under reduced pressure. The residue is diluted with diethyl ether (25 mL) and washed with Na2S2O3 (2 M aq., 10 mL), HCl (2 M aq., 2×12.5 mL), NaHCO3 (sat. aq., 12.5 mL) and brine (12.5 mL). The organic solvents are dried over Na2SO4 and evaporated under reduced pressure to afford a yellow oil. The product is purified by silica chromatography, eluting with cyclohexane, to afford the title compound as a white solid (1.36 g). Alternatively, this compound may be used directly in the next step without further purification.
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
1.65 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
2.54 g
Type
reactant
Reaction Step Four
Name
Quantity
12.5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine
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2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine

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